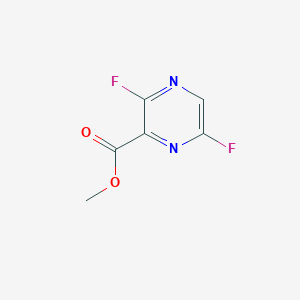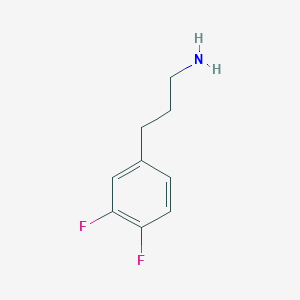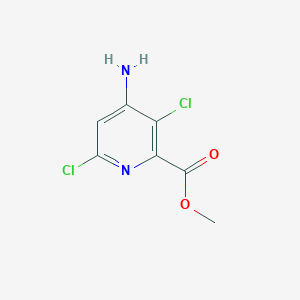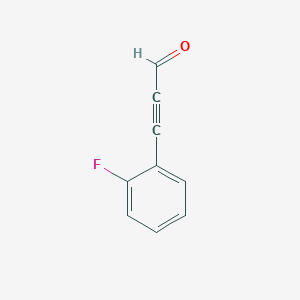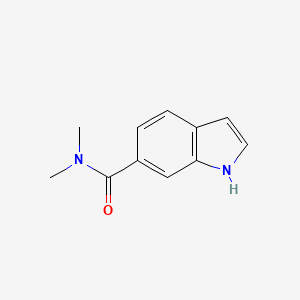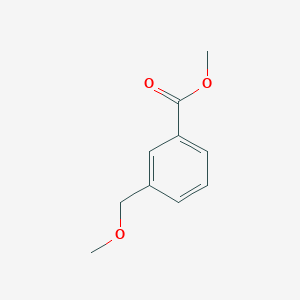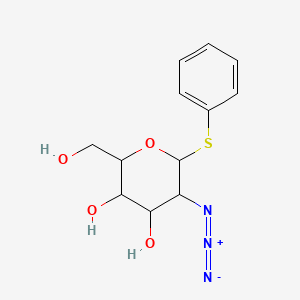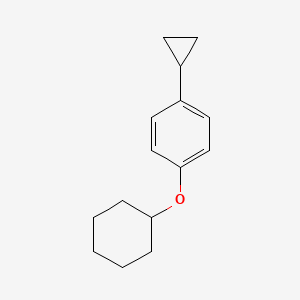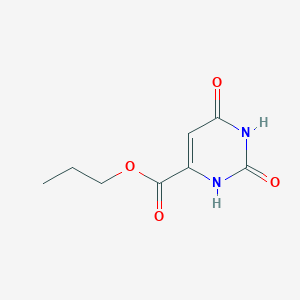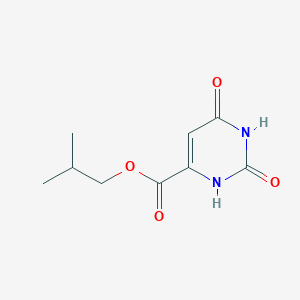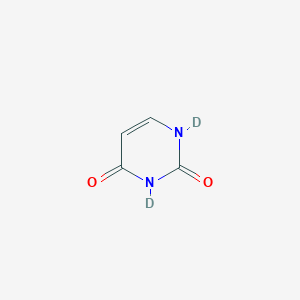
Uracil-1,3-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil-1,3-D2 is a deuterated derivative of pyrimidine-2,4-dione, where two hydrogen atoms are replaced by deuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of deuterium can influence the compound’s chemical properties, making it a valuable subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uracil-1,3-D2 can be synthesized through several methods. One common approach involves the deuteration of pyrimidine-2,4-dione using deuterium gas or deuterated reagents. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of deuterated solvents and reagents is crucial to achieve high levels of deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions: Uracil-1,3-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated pyrimidine derivatives.
Reduction: Reduction reactions can yield deuterated dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various deuterated pyrimidine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Uracil-1,3-D2 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways.
Industry: Used in the production of deuterated materials for various technological applications.
Wirkmechanismus
The mechanism by which Uracil-1,3-D2 exerts its effects depends on its specific application. In medicinal chemistry, the incorporation of deuterium can slow down the metabolic degradation of drugs, leading to prolonged activity. The molecular targets and pathways involved vary depending on the specific deuterated compound being studied.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylpyrimidine-2,4-dione: A methylated derivative with different chemical properties.
1,3-Diphenylpyrimidine-2,4-dione: A phenyl-substituted derivative with potential antitumor activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: A fused ring system with unique biological activities.
Uniqueness: Uracil-1,3-D2 is unique due to the presence of deuterium, which can significantly alter its chemical and physical properties. This makes it a valuable compound for studying isotope effects and developing deuterated drugs with improved properties.
Eigenschaften
Molekularformel |
C4H4N2O2 |
|---|---|
Molekulargewicht |
114.1 g/mol |
IUPAC-Name |
1,3-dideuteriopyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i/hD2 |
InChI-Schlüssel |
ISAKRJDGNUQOIC-ZSJDYOACSA-N |
SMILES |
C1=CNC(=O)NC1=O |
Isomerische SMILES |
[2H]N1C=CC(=O)N(C1=O)[2H] |
Kanonische SMILES |
C1=CNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


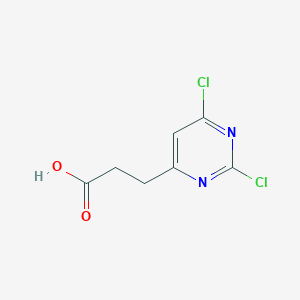
![7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1646935.png)
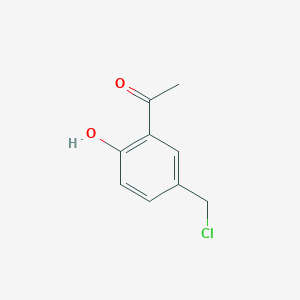
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-yn-1-ol](/img/structure/B1646940.png)
